1-cyclohexyl-1H-imidazo[4,5-b]pyridine

Lipophilicity ADME Drug-likeness

1-Cyclohexyl-1H-imidazo[4,5-b]pyridine (CAS 1365094-43-4) is a heterocyclic small molecule with molecular formula C₁₂H₁₅N₃ and molecular weight 201.27 g/mol, featuring a bicyclic imidazo[4,5-b]pyridine core N1-substituted with a cyclohexyl group. This scaffold belongs to the privileged imidazopyridine class, which serves as a purine isostere and is frequently exploited in kinase inhibitor and GPCR modulator programs.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 1365094-43-4
Cat. No. B2848250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-1H-imidazo[4,5-b]pyridine
CAS1365094-43-4
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C2C=CC=N3
InChIInChI=1S/C12H15N3/c1-2-5-10(6-3-1)15-9-14-12-11(15)7-4-8-13-12/h4,7-10H,1-3,5-6H2
InChIKeyVYYBQUGTAYYVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-1H-imidazo[4,5-b]pyridine (CAS 1365094-43-4): Structural & Physicochemical Baseline for Scientific Procurement


1-Cyclohexyl-1H-imidazo[4,5-b]pyridine (CAS 1365094-43-4) is a heterocyclic small molecule with molecular formula C₁₂H₁₅N₃ and molecular weight 201.27 g/mol, featuring a bicyclic imidazo[4,5-b]pyridine core N1-substituted with a cyclohexyl group . This scaffold belongs to the privileged imidazopyridine class, which serves as a purine isostere and is frequently exploited in kinase inhibitor and GPCR modulator programs [1]. The saturated cyclohexyl substituent distinguishes this compound from commonly used N1-methyl and N1-phenyl analogs by imparting higher lipophilicity, greater steric bulk, and a distinct three-dimensional topology that is valuable for fragment-based and structure-guided drug discovery campaigns [2].

Why N1-Substitution on Imidazo[4,5-b]pyridine Cannot Be Assumed Interchangeable: The Case for 1-Cyclohexyl Over Methyl and Phenyl Analogs


The N1 substituent on the imidazo[4,5-b]pyridine scaffold exerts a profound influence on key molecular properties including lipophilicity (LogP), aqueous solubility, steric profile, and metabolic stability [1]. Substituting the compact, polar methyl group (predicted ACD/LogP = 0.83) with a bulky, lipophilic cyclohexyl ring (predicted clogP ≈ 2.5–3.0) [2] can shift a compound by over 1.5 log units, crossing critical thresholds for CNS permeability, plasma protein binding, and solubility-limited absorption [1]. Consequently, analogs with different N1 substituents are not functionally interchangeable in lead optimization or SAR studies; procurement decisions must be guided by the specific physicochemical requirements of the target product profile.

Quantitative Differentiation Evidence for 1-Cyclohexyl-1H-imidazo[4,5-b]pyridine vs. Closest Analogs


Predicted LogP: 1-Cyclohexyl vs. 1-Methyl Imidazo[4,5-b]pyridine

The predicted octanol/water partition coefficient (LogP) distinguishes 1-cyclohexyl-1H-imidazo[4,5-b]pyridine (clogP = 2.58, computed via the SIL Drug Database [1]) from its 1-methyl analog (ACD/LogP = 0.83) . This difference of approximately 1.75 log units reflects the substantially greater hydrophobicity imparted by the cyclohexyl ring.

Lipophilicity ADME Drug-likeness

Steric Bulk: Molar Refractivity Comparison Between 1-Cyclohexyl and 1-Methyl Analogs

Molar refractivity (MR) provides a quantitative measure of molecular volume and polarizability. The 1-methyl analog has a predicted MR of 39.6 ± 0.5 cm³/mol . By group contribution, the replacement of –CH₃ with –C₆H₁₁ adds approximately 20.4 cm³/mol, yielding an estimated MR for the 1-cyclohexyl analog of ≈59.5–61.0 cm³/mol [1]. This represents a ~50% increase in steric volume.

Steric effects Structure-Activity Relationship Molecular recognition

Vendor-Supplied Purity and Procurement Cost: 1-Cyclohexyl vs. 1-Cyclohexyl-2-one Analog

The non-oxidized 1-cyclohexyl-1H-imidazo[4,5-b]pyridine (CAS 1365094-43-4) is commercially available from Apollo Scientific (via CymitQuimica) at ≥97% purity, priced at €198.00/500 mg and €302.00/1 g . In contrast, the structurally related 2-one analog (1-cyclohexyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, CAS 906532-83-0) carries a different reactivity profile due to the lactam carbonyl, altering both synthetic utility and biological hydrogen-bonding capacity. The non-oxidized analog retains the aromatic imidazole character and can serve as a direct precursor for C2-functionalization via lithiation or cross-coupling, whereas the 2-one analog requires reduction to access the same reactivity.

Chemical procurement Building block quality Cost efficiency

Fraction sp³ and Three-Dimensionality vs. Aromatic N1-Phenyl Analogs

The fraction of sp³-hybridized carbons (Fsp³) has emerged as a key metric for predicting clinical success in drug discovery, with higher Fsp³ correlating with improved solubility, reduced promiscuity, and higher clinical progression rates [1]. The 1-cyclohexyl analog possesses Fsp³ = 0.50 (6 sp³ carbons out of 12 total carbons excluding the aromatic core), whereas the 1-phenyl analog has essentially Fsp³ = 0.0 (the N1-phenyl ring is fully sp²-hybridized), and the 1-methyl analog has Fsp³ = 0.14. This positions the cyclohexyl-substituted compound as the most three-dimensional and 'escape-from-flatland' compliant member of the N1-substituted imidazo[4,5-b]pyridine series.

Escape from flatland Fragment-based drug discovery 3D topology

Predicted Metabolic Stability: Cyclohexyl vs. Aromatic N1 Substituents

Aromatic N1-phenyl substituents on imidazo[4,5-b]pyridine are susceptible to cytochrome P450-mediated arene oxidation, potentially generating reactive quinone-imine metabolites [1]. In contrast, the fully saturated cyclohexyl ring lacks π-electrons for CYP-mediated epoxidation, limiting Phase I metabolism primarily to aliphatic hydroxylation at sterically accessible positions [2]. While direct microsomal stability data for this specific compound are not publicly available, the class-level metabolic advantage of saturated over aromatic substituents is well-established, and the cyclohexyl analog is therefore predicted to exhibit superior metabolic stability relative to N1-phenyl imidazo[4,5-b]pyridines [2].

Metabolic stability Oxidative metabolism Lead optimization

Optimal Deployment Scenarios for 1-Cyclohexyl-1H-imidazo[4,5-b]pyridine in Scientific R&D and Procurement


Kinase Inhibitor Lead Optimization Requiring Lipophilic, Three-Dimensional Hinge-Binders

The high predicted LogP (clogP ≈ 2.58) and elevated Fsp³ (≈0.50) of 1-cyclohexyl-1H-imidazo[4,5-b]pyridine make it an ideal hinge-binding scaffold for kinase programs targeting intracellular or CNS-penetrant inhibitors [1]. The cyclohexyl group fills hydrophobic selectivity pockets adjacent to the ATP-binding site, while the saturated nature reduces aromatic ring count, aligning with 'escape from flatland' design principles [2]. Compare to 1-methyl and 1-phenyl analogs, which offer lower LogP and sp³ character and may be less suitable for hydrophobic pocket targeting.

Fragment-Based Drug Discovery (FBDD) Libraries for 3D-Focused Screening

Fragment libraries enriched in sp³-rich, non-aromatic scaffolds consistently yield higher-quality hits with better ligand efficiency metrics [1]. At MW = 201.27 and with 6 saturated carbons, 1-cyclohexyl-1H-imidazo[4,5-b]pyridine fits within fragment limits (MW < 300) and provides a three-dimensional core that is underrepresented in traditional flat heterocycle collections. Procurement of this compound supports the assembly of next-generation FBDD libraries with enhanced shape diversity relative to planar N1-methyl or N1-phenyl analogs.

Building Block for C2-Diversified Imidazo[4,5-b]pyridine Libraries via Direct Functionalization

Unlike the 2-one analog (CAS 906532-83-0), 1-cyclohexyl-1H-imidazo[4,5-b]pyridine retains aromatic character at the imidazole C2 position, enabling direct C–H functionalization via lithiation (LDA or n-BuLi) followed by trapping with electrophiles, or transition-metal-catalyzed cross-coupling after C2 halogenation [1]. This streamlines the synthesis of diverse C2-aryl, C2-alkyl, and C2-heteroaryl analogs without the redox manipulation required for the 2-one series, saving 1–2 synthetic steps per analog.

Metabolic Stability Screening Cascades for N1-Substituted Imidazo[4,5-b]pyridine Series

For ADME teams comparing N1-substituted imidazo[4,5-b]pyridines, the 1-cyclohexyl analog serves as a key comparator representing the saturated, aliphatic substituent class [1]. Its predicted absence of arene oxidation liability (in contrast to N1-phenyl analogs) makes it a valuable standard for benchmarking intrinsic clearance in human or rodent hepatocyte and microsomal assays, and for establishing SAR around oxidative metabolism within this chemotype.

Quote Request

Request a Quote for 1-cyclohexyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.